molecular formula C15H21FN2O2 B2750101 tert-butyl N-[(6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate CAS No. 1427379-98-3

tert-butyl N-[(6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate

Cat. No.: B2750101
CAS No.: 1427379-98-3
M. Wt: 280.343
InChI Key: KUMMTDDXNNNQPQ-UHFFFAOYSA-N
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Description

Tert-butyl N-[(6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate is a useful research compound. Its molecular formula is C15H21FN2O2 and its molecular weight is 280.343. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

This compound has been explored for its potential in corrosion protection applications. Research involving structurally similar compounds, such as tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate, demonstrates their effectiveness as corrosion inhibitors for carbon steel in acidic solutions. These compounds exhibit mixed-type inhibition properties and adhere to the carbon steel surface following the Langmuir adsorption isotherm. Theoretical analyses, including DFT calculations and Monte Carlo simulations, have been utilized to correlate molecular structures with inhibition efficiency, providing insights into the fundamental interactions at play (Faydy et al., 2019).

Molecular Mechanisms and Fluorescence

Investigations into the molecular mechanisms underlying the fluorescence properties of related compounds, such as 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline, have revealed interesting phenomena like dual fluorescence. Quantum-chemical calculations suggest that conformational twists play a crucial role in intramolecular charge-transfer processes, significantly affecting the fluorescent behavior of these molecules (Hättig et al., 2006).

Synthetic Methodologies

Synthetic methodologies for the preparation of tetrahydroquinoline derivatives involve innovative approaches such as amidomercuration-cyclization reactions. These strategies enable the efficient synthesis of complex quinoline structures, showcasing the versatility of tert-butyl N-[(6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate analogs in organic synthesis (Berger & Kerly, 1993).

Material Science

In the realm of material science, derivatives of this compound have been explored for their potential in creating advanced materials. For instance, metal complexes of tetra(6-tert-butyl-2,3-quinolino)porphyrazine have been synthesized, demonstrating solubility in hydrophobic liquids and potential applications in photodynamic therapy and as photosensitizers (Efimova et al., 2008).

Properties

IUPAC Name

tert-butyl N-[(6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-10-6-11-7-12(16)4-5-13(11)17-8-10/h4-5,7,10,17H,6,8-9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMMTDDXNNNQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2=C(C=CC(=C2)F)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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